S-(Carboxymethyl)-L-cysteinyl-L-lysine--2,2,2-trifluoroacetic acid salt
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Overview
Description
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt is a modified peptide consisting of a carboxymethyl-cysteine and lysine. This compound is known for its unique structural properties, which may have significant implications for its solubility, stability, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt typically involves the coupling of carboxymethyl-cysteine with lysine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of protecting groups to prevent unwanted side reactions and to enhance the yield of the final product.
Industrial Production Methods
In an industrial setting, the production of N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt is scaled up using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can affect its structural properties.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the compound’s conformation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups.
Scientific Research Applications
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies of protein structure and function, particularly in the investigation of disulfide bond formation and reduction.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the production of high-purity peptides for various industrial applications, including biotechnology and pharmaceuticals
Mechanism of Action
The mechanism of action of N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt involves its interaction with molecular targets through its peptide backbone and functional groups. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, its carboxymethyl group can participate in various chemical interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine: Similar in structure but without the trifluoroacetic acid salt component.
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-arginine: Another modified peptide with a different amino acid component.
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-histidine: A related compound with histidine instead of lysine.
Uniqueness
N2-[S-(Carboxymethyl)-L-cysteinyl]-L-lysine Trifluoroacetic Acid Salt is unique due to the presence of the trifluoroacetic acid salt, which can enhance its solubility and stability. This modification may also influence its biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H22F3N3O7S |
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Molecular Weight |
421.39 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H21N3O5S.C2HF3O2/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16;3-2(4,5)1(6)7/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19);(H,6,7)/t7-,8-;/m0./s1 |
InChI Key |
KMWLHPKDGARSJX-WSZWBAFRSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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